molecular formula C40H73NNaO10P B3044054 Unii-S368KI4BJ9 CAS No. 384833-20-9

Unii-S368KI4BJ9

Cat. No.: B3044054
CAS No.: 384833-20-9
M. Wt: 782 g/mol
InChI Key: WPLLCKLCLMRAPV-WHVRKWPVSA-M
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Safety and Hazards

The safety and hazards associated with Unii-S368KI4BJ9 are not explicitly mentioned in the available resources . It’s always important to handle chemical substances with appropriate safety measures.

Preparation Methods

The synthesis of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium involves several steps. The synthetic route typically starts with the preparation of the glycerophospholipid backbone, followed by the introduction of the palmitoyl and linoleoyl fatty acid chains. The final step involves the addition of the phospho-L-serine group. Industrial production methods often employ enzymatic or chemical catalysis to achieve high yields and purity.

Chemical Reactions Analysis

1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated linoleoyl chain, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can target the carbonyl groups in the fatty acid chains.

    Substitution: The phospho-L-serine group can undergo substitution reactions with nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific proteins and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium can be compared with other glycerophospholipids, such as:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine
  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine

These compounds share similar structures but differ in their fatty acid chains, which can influence their physical properties and biological activities. The unique combination of palmitoyl and linoleoyl chains in 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium provides distinct characteristics, making it valuable for specific applications.

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLCKLCLMRAPV-WHVRKWPVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H73NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384833-20-9
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384833209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S368KI4BJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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